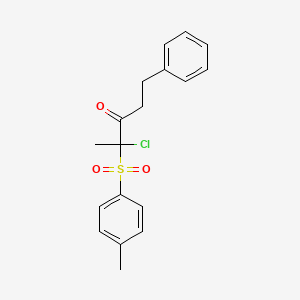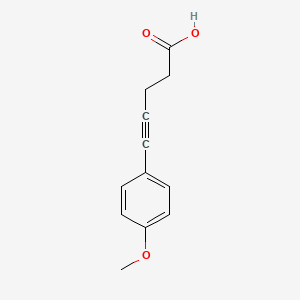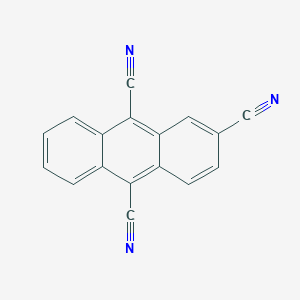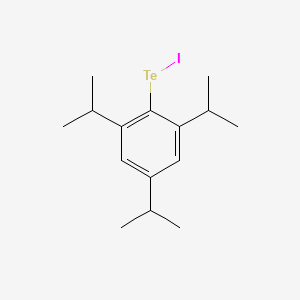![molecular formula C25H23NS3 B14268581 9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene CAS No. 138197-19-0](/img/structure/B14268581.png)
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene is a chemical compound known for its unique structure and properties. It belongs to a class of compounds that exhibit thermally activated delayed fluorescence (TADF), making it significant in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[44]non-7-ene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized compounds .
科学研究应用
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene has several scientific research applications:
Chemistry: It is used as a model compound to study TADF and related photophysical phenomena.
Biology: The compound’s fluorescence properties make it useful in bioimaging and fluorescence microscopy.
Industry: Significant in the development of OLEDs and other organic electronic devices.
作用机制
The mechanism of action of 9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene involves its ability to undergo TADF. This process allows the compound to harvest triplet excitons and convert them into singlet excitons, resulting in delayed fluorescence. The molecular targets and pathways involved include the interaction between the donor and acceptor moieties within the molecule, facilitating reverse intersystem crossing (RISC) and enhancing fluorescence efficiency .
相似化合物的比较
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (DMAC-TRZ): Another TADF compound with similar photophysical properties.
4-(dicyanomethylene)-2-t-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB): Used in OLEDs as a fluorescent emitter.
Uniqueness
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene is unique due to its specific spiro structure, which contributes to its distinct photophysical properties and high efficiency in TADF applications. Its ability to undergo efficient reverse intersystem crossing sets it apart from other similar compounds .
属性
CAS 编号 |
138197-19-0 |
|---|---|
分子式 |
C25H23NS3 |
分子量 |
433.7 g/mol |
IUPAC 名称 |
4,4-dimethyl-2,9,9-triphenyl-1,6,8-trithia-3-azaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C25H23NS3/c1-23(2)25(29-22(26-23)19-12-6-3-7-13-19)24(27-18-28-25,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,18H2,1-2H3 |
InChI 键 |
NWEFSTMDQJPNIC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2(C(SCS2)(C3=CC=CC=C3)C4=CC=CC=C4)SC(=N1)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)



![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)

![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)


![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)
